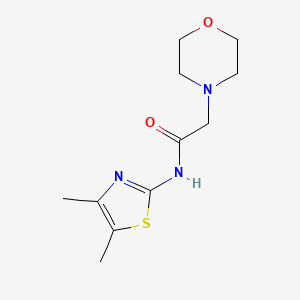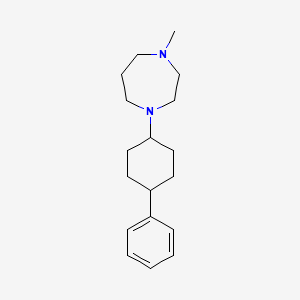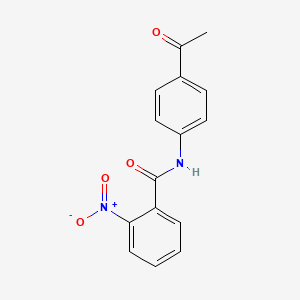
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. DMXAA was first identified in the late 1990s and has since been the subject of numerous scientific studies investigating its synthesis, mechanism of action, and potential therapeutic applications.
作用机制
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide is not fully understood, but it is believed to work through the activation of the immune system. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been shown to stimulate the production of cytokines and chemokines, which are involved in the immune response. This immune activation can lead to the destruction of tumor cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its immune-activating properties, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been shown to increase blood flow to tumors, leading to increased oxygenation and potentially enhancing the effects of other cancer treatments. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has also been shown to have anti-angiogenic properties, which can inhibit the growth of blood vessels that supply tumors with nutrients.
实验室实验的优点和局限性
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its synthesis method is well-established, allowing for consistent and reproducible results. However, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide can be difficult to work with due to its low solubility in water and other solvents. Additionally, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been shown to have varying effects depending on the type of cancer being treated, making it important to carefully select appropriate experimental models.
未来方向
There are a number of potential future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide. One area of interest is in combination therapies, where N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide is used in conjunction with other cancer treatments to enhance their effects. Another area of interest is in developing new formulations of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide that can improve its solubility and efficacy. Finally, further research is needed to fully understand the mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide and its potential applications in cancer treatment.
合成方法
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been well-established and optimized over the years, allowing for the efficient production of the drug in large quantities.
科学研究应用
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been extensively studied for its potential use in cancer treatment. Scientific research has shown that N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide can induce tumor cell death and inhibit the growth of cancer cells in vitro and in vivo. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has also been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-8-9(2)17-11(12-8)13-10(15)7-14-3-5-16-6-4-14/h3-7H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQUCDDZOFAKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(morpholin-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)



![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)
![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)


![2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5780891.png)